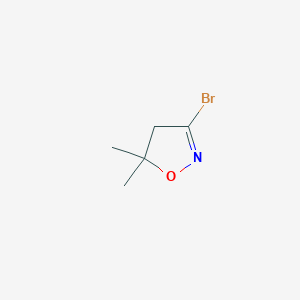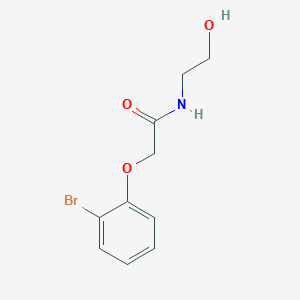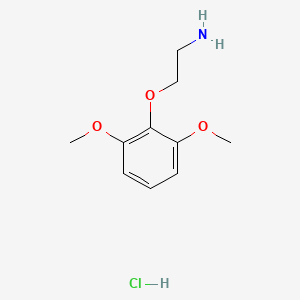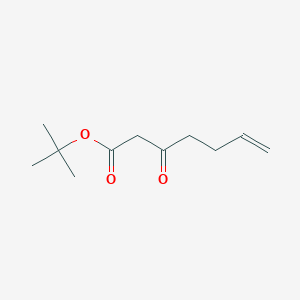
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole
Vue d'ensemble
Description
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C5H8BrNO . It has a molecular weight of 178.03 g/mol . The IUPAC name for this compound is 3-bromo-5,5-dimethyl-4H-1,2-oxazole .
Synthesis Analysis
The synthesis of this compound involves reacting dibromoformoxime with 2-methylpropene in the presence of a base . Another method involves dissolving sodium bicarbonate in water, adding dichloromethane, introducing isobutene gas in an ice-water bath, and then adding the prepared dibromoformaldoxime dichloromethane solution .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing an oxygen atom and a nitrogen atom . The ring also contains a bromine atom attached to one of the carbon atoms .Chemical Reactions Analysis
The compound this compound is characterized by its reaction with dibromoformoxime and 2-methylpropene in the presence of a base .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.03 g/mol and a computed XLogP3-AA value of 1.5 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 176.97893 g/mol . The topological polar surface area is 21.6 Ų .Mécanisme D'action
The mechanism of action of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond stabilizes the enzyme-substrate complex and enhances the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of several types of cancer cells. This compound has also been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is its ease of synthesis and availability. It is a relatively inexpensive compound that can be synthesized in large quantities. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
One of the limitations of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also not very reactive towards some enzymes, which limits its use as a chemical probe in certain experiments.
Orientations Futures
There are several future directions for research on 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of this compound in vivo, using animal models. Furthermore, the potential applications of this compound in drug discovery and development are also an interesting area of research. Finally, the use of this compound as a chemical probe for the study of enzyme-catalyzed reactions is an ongoing area of research.
Applications De Recherche Scientifique
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a chemical probe for studying the mechanisms of enzyme-catalyzed reactions. This compound has been used as a substrate for several enzymes, including peroxidases, laccases, and tyrosinases, to investigate their catalytic mechanisms.
Propriétés
IUPAC Name |
3-bromo-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAMTCDOWAJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468389 | |
| Record name | Isoxazole, 3-bromo-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882697-80-5 | |
| Record name | Isoxazole, 3-bromo-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3058092.png)










![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-](/img/structure/B3058111.png)
